5-[4-(Benzyloxy)phenyl]-1H-indole
Description
Contextual Significance within Indole-Based Chemical Scaffolds for Academic Exploration
Indole (B1671886) derivatives are a cornerstone of medicinal chemistry, recognized for their extensive biological activities and therapeutic potential. mdpi.comnih.gov The indole scaffold is considered a "privileged structure" due to its ability to interact with a wide variety of biological targets, including enzymes and receptors. nih.gov This versatility has led to the development of numerous indole-based drugs. mdpi.com The specific substitution pattern of 5-[4-(Benzyloxy)phenyl]-1H-indole, featuring a bulky and lipophilic benzyloxy group, makes it a valuable tool for probing the structure-activity relationships of indole derivatives. The presence of this group can influence the compound's ability to permeate cell membranes, potentially enhancing its bioavailability and efficacy in biological systems.
The synthesis of this compound and its derivatives often serves as a platform for developing and refining synthetic methodologies in heterocyclic chemistry. The Fischer indole synthesis is a common method employed for creating the indole core of this compound. smolecule.com
Overview of Related Benzylated Phenyl Indole Derivatives in Chemical Biology Research
The benzylated phenyl indole framework is a recurring motif in compounds designed for various applications in chemical biology. For instance, derivatives of 2-phenylindole (B188600) have been extensively studied for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. omicsonline.org The introduction of a benzyl (B1604629) group, particularly at the indole nitrogen, has been shown to enhance the biological activity of certain indole derivatives. researchgate.netnih.govrsc.org
Research has shown that N-substituted indole derivatives can exhibit increased anticancer activity compared to their unsubstituted counterparts. rsc.org Specifically, compounds with a benzyl group on the indole nitrogen have been investigated as potential antiplatelet and tyrosinase-inhibiting agents. nih.govrsc.org The benzyloxy group in compounds like this compound can be a key factor in their interaction with biological targets.
| Compound Class | Observed Biological Activities | Key Structural Features |
| 2-Phenylindoles | Anticancer, antimicrobial, anti-inflammatory, neuroprotective omicsonline.org | Phenyl group at the 2-position of the indole ring. |
| N-Benzyl Indoles | Antiplatelet, tyrosinase inhibition, anticancer nih.govrsc.org | Benzyl group attached to the indole nitrogen. |
| Indolylimidazoles | Protein kinase C inhibition, antimicrobial, anticancer growingscience.com | Imidazole ring linked to an indole scaffold. |
| Indolin-2-ones | c-Src kinase inhibition tandfonline.com | Oxo group at the 2-position of an indoline (B122111) ring. |
Academic Research Trajectories and Gaps for Novel Indole Derivatives
Current research on novel indole derivatives is focused on several key areas, including the development of new synthetic methods, the exploration of their photophysical properties for applications in materials science, and the discovery of new therapeutic agents. derpharmachemica.comnih.gov The design of donor-π-acceptor (D-π-A) indole derivatives has led to the creation of fluorescent probes for sensing and logic gates. nih.govmdpi.com
Despite the extensive research into indole chemistry, there remain significant gaps in our understanding. A notable research gap is the need for more comprehensive preclinical and clinical data on newly synthesized indole derivatives to validate their therapeutic potential. jchr.orgresearchgate.net While many derivatives show promising in vitro activity, their in vivo efficacy and safety profiles often remain to be established.
Future research will likely focus on:
The synthesis of more complex and diverse indole libraries to explore a wider range of chemical space.
The use of computational methods to design indole derivatives with specific biological activities.
The investigation of the detailed mechanisms of action of bioactive indole compounds.
The development of indole-based materials with novel optical and electronic properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-(4-phenylmethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C21H17NO/c1-2-4-16(5-3-1)15-23-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-22-21/h1-14,22H,15H2 |
InChI Key |
TWKXRHPSJZZPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 4 Benzyloxy Phenyl 1h Indole
Established Synthetic Routes to the 1H-Indole Core with Phenyl Substitution
The creation of the 5-phenyl-1H-indole framework is a critical part of the synthesis. Various classical and modern named reactions in heterocyclic chemistry are employed to construct the indole (B1671886) nucleus, followed by or concurrent with the introduction of the phenyl group.
Formation of the Indole Moiety
The Fischer indole synthesis is a widely recognized and frequently utilized method for constructing the indole core. smolecule.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. Other notable methods for indole synthesis include the Bischler, Reissert, Madelung, and Batcho-Leimgruber syntheses. nih.govscispace.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.
In a specific application of the Fischer indole synthesis for a related compound, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, 4-benzyloxy phenyl hydrazine (B178648) hydrochloride is reacted with 4-benzyloxy propiophenone (B1677668). google.com This reaction can be carried out in ethanol (B145695) at reflux, with optimized conditions leading to high yields. google.com
Introduction of the 5-Phenyl Substituent
The introduction of a phenyl group at the 5-position of the indole ring can be achieved through various strategies. One common approach involves using a starting material that already contains the desired phenyl substituent. For instance, in the synthesis of 5-[4-(benzyloxy)phenyl]-1H-indole, a precursor like 4-benzyloxy phenyl hydrazine could be used, which already incorporates the benzyloxyphenyl moiety that will become the 5-substituent of the indole. smolecule.com
Cross-coupling reactions, such as the Suzuki or Stille coupling, have also emerged as powerful tools for introducing aryl groups onto the indole scaffold. These methods offer a high degree of flexibility and functional group tolerance.
Installation of the 4-(Benzyloxy) Moiety
The benzyloxy group is a crucial functional group in the target molecule, often introduced to protect a hydroxyl group or to modulate the compound's biological activity.
Strategies for Benzylation of the Hydroxylated Phenyl Ring utilizing bases such as potassium carbonate
The benzylation of a hydroxylated phenyl ring is a standard transformation in organic synthesis. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a benzyl (B1604629) halide.
Potassium carbonate (K₂CO₃) is a commonly employed base for this purpose due to its mildness and ease of handling. arabjchem.orgresearchgate.netnih.gov The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). arabjchem.orgresearchgate.netnih.gov For example, the reaction of a hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate in acetone can afford the corresponding benzyloxy derivative in high yield. nih.gov In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the reaction. researchgate.net
The following table summarizes reaction conditions for benzylation using potassium carbonate:
| Reactant | Reagent | Base | Solvent | Temperature | Yield | Reference |
| 3,4-dihydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 88% | nih.gov |
| 4-hydroxy smolecule.combenzopyran-2-one | 2-bromobenzyl bromide | LiOH/TBAB | DMF | 40-50°C | - | researchgate.net |
| 3-hydroxy-4-methoxy benzaldehyde | Propargyl bromide | K₂CO₃ | - | - | 87% | nih.gov |
Novel Synthetic Approaches and Methodological Advancements
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of novel catalysts, reaction media, and energy sources.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indoles and their derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. tandfonline.comopenmedicinalchemistryjournal.comtandfonline.comresearchgate.net
Key green chemistry approaches in indole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including indole synthesis. tandfonline.comtandfonline.com
Use of green solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or ionic liquids is a major focus. openmedicinalchemistryjournal.comrsc.org
Catalyst-free and solvent-free reactions: Whenever possible, eliminating the need for catalysts and solvents can lead to more sustainable processes. openmedicinalchemistryjournal.com
Multicomponent reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and waste generation. rsc.org
For example, a sustainable multicomponent synthesis of the indole core has been developed using inexpensive and readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in ethanol, without the need for a metal catalyst. rsc.org This approach offers a milder and more benign alternative to many traditional indole syntheses.
Catalytic Reactions for Enhanced Efficiency and Selectivity
Cross-coupling reactions, particularly those catalyzed by palladium, are highly effective for constructing the C-C bond between the indole core and the phenyl ring. The Suzuki-Miyaura coupling is a prominent method, reacting a 5-haloindole (typically 5-bromoindole) with a boronic acid or ester derivative of 4-(benzyloxy)benzene. researchgate.netnih.gov This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov
Key catalytic systems often employ palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands. organic-chemistry.orgbohrium.com Ligands such as SPhos and XPhos have been shown to be effective in promoting the coupling of N-H containing heterocycles. nih.gov The choice of base, such as potassium carbonate or cesium carbonate, and solvent system, often a mixture of an organic solvent like dioxane or cyclopentyl methyl ether (CPME) with water, is crucial for achieving high yields. nih.govnih.gov
The Heck reaction represents another palladium-catalyzed approach, which can form 2-arylindoles through the coupling of anilines and vinyl halides, followed by cyclization. researchgate.netacs.org While less direct for the 5-phenyl isomer, variations of this methodology can be tailored for specific regiochemical outcomes. acs.org
The Buchwald-Hartwig amination, though primarily used for C-N bond formation, can be employed in sequential reaction schemes. For instance, a 5-bromoindole (B119039) can first undergo a Suzuki coupling to introduce the aryl group, followed by a Buchwald-Hartwig reaction to modify the indole nitrogen. researchgate.net This sequential approach allows for the construction of diarylated indoles. researchgate.netnih.gov
Table 1: Comparison of Catalytic Systems for Aryl-Indole Coupling
| Coupling Reaction | Palladium Source | Ligand | Base | Typical Solvent(s) | Key Features |
| Suzuki-Miyaura | Pd(dba)₂ / Pd(OAc)₂ | Xantphos, SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, CPME/H₂O | High yields, mild conditions, tolerates N-H bonds. nih.govnih.gov |
| Heck Reaction | Pd(OAc)₂ | - | K₂CO₃ | DMF | Can be used in cascade sequences to form substituted indoles. researchgate.net |
| Buchwald-Hartwig | Pd₂(dba)₃ | tBuXphos | K₂CO₃ | - | Primarily for N-arylation, often used sequentially with Suzuki coupling. researchgate.netnih.gov |
Regioselective Synthesis and Isomer Control
Achieving regioselectivity in the synthesis of substituted indoles is paramount. The Fischer indole synthesis is a classic and versatile method for preparing the indole core. For this compound, this would typically involve the reaction of 4-(benzyloxy)phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. A patented method describes the reaction of 4-benzyloxy phenyl hydrazine hydrochloride with 4-benzyloxy propiophenone in ethanol, achieving yields of 83-94%. google.com The choice of starting materials in the Fischer synthesis directly dictates the substitution pattern on the final indole ring, thus ensuring excellent regiocontrol.
Modern C-H activation and functionalization techniques offer an alternative for regioselective synthesis. thieme-connect.comresearchgate.net While often focused on the C2 and C3 positions of the indole, specific directing groups or reaction conditions can favor functionalization at other positions. nih.gov For instance, palladium-catalyzed C-H arylation can be directed to the C2 position by pre-installing a protecting group on the indole nitrogen. nih.gov However, for the synthesis of 5-arylindoles, classical methods like the Fischer, Bischler, or Hemetsberger syntheses remain highly reliable for establishing the core structure with the desired regiochemistry. chim.it
Control of regioselectivity between N-alkylation and C3-alkylation is also a critical aspect. The use of specific catalysts can influence the outcome. For example, a manganese catalyst has been reported to selectively provide either C3- or N-alkylated indoles from indolines depending on the solvent used. organic-chemistry.org
Synthetic Strategies for Analogues and Derivatives of this compound
Modification of the Indole Nitrogen (N-substitution)
The nitrogen atom of the indole ring is a common site for derivatization. N-alkylation is typically achieved by treating the indole with a base, such as sodium hydride (NaH), followed by an alkyl halide (e.g., benzyl bromide). rsc.org This reaction is often performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Alternative, greener methods for N-alkylation have been developed using reagents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which can provide N-methyl or N-benzyl derivatives in nearly quantitative yields. google.com Propylene carbonate has also been explored as a green solvent and alkylating agent. mdpi.com
N-arylation can be accomplished using the Buchwald-Hartwig amination or Ullmann condensation, coupling the indole with an aryl halide. organic-chemistry.orgnih.gov These methods often require a palladium or copper catalyst and a suitable ligand. nih.gov
Table 2: Conditions for N-Substitution of Indoles
| Reaction Type | Reagents | Base | Solvent | Temperature | Notes |
| N-Alkylation | Alkyl Halide | NaH | THF / DMF | Room Temp - Reflux | Classic, high-yielding method. rsc.org |
| N-Alkylation | Dimethyl Carbonate | DABCO (catalytic) | - | 90-95 °C | Greener alternative to alkyl halides. google.com |
| N-Benzylation | Dibenzyl Carbonate | DABCO (catalytic) | - | ~135 °C | Greener alternative to benzyl halides. google.com |
| N-Arylation | Aryl Halide | K₂CO₃, K₃PO₄ | - | Elevated | Pd-catalyzed (Buchwald-Hartwig). organic-chemistry.orgnih.gov |
Variations on the Phenyl Ring Substitution Pattern
Introducing different substituents on the 4-phenyl ring allows for the exploration of structure-activity relationships. This is readily achieved by utilizing variously substituted starting materials in the initial synthesis. For instance, in a Suzuki-Miyaura coupling approach, a range of substituted arylboronic acids can be coupled with a 5-bromoindole. korea.ac.krmdpi.com This allows for the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring. korea.ac.kr
Similarly, in a Fischer indole synthesis, a substituted phenylhydrazine can be reacted with 4-(benzyloxy)acetophenone, or 4-(benzyloxy)phenylhydrazine can be reacted with a substituted acetophenone. This modularity allows for the synthesis of a diverse library of analogues with different substitution patterns on the phenyl ring. For example, derivatives with additional methoxy (B1213986) or chloro groups on the benzyloxy-phenyl moiety have been synthesized. acs.org
Alterations to the Benzyloxy Moiety
The benzyloxy group serves as a protecting group for the phenol (B47542) and can be readily modified. Cleavage of the benzyl ether to reveal the free phenol (5-(4-hydroxyphenyl)-1H-indole) is a common transformation. nih.gov This is typically accomplished through catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst. acs.org
The resulting phenol can then be re-alkylated with different alkyl or benzyl halides to introduce new ether functionalities. This allows for the synthesis of a wide array of analogues with varying alkoxy groups at the 4-position of the phenyl ring. For example, analogues with different substituted benzyl ethers have been prepared, including those with fluoro- or chloro-substituents on the benzyl group. acs.org Furthermore, the synthesis of related compounds where the benzyloxy group is replaced by other functionalities, such as in 5-(4-morpholinophenyl)indoles, has been documented, showcasing the versatility of synthetic routes originating from the core indole structure. jst.go.jp
Molecular Target Identification and Mechanistic Elucidation of 5 4 Benzyloxy Phenyl 1h Indole
High-Throughput Screening Approaches for Molecular Target Discovery
High-throughput screening (HTS) is a foundational method in drug discovery for identifying interactions between a compound and a multitude of potential biological targets. This process often involves testing a compound against large libraries of proteins or in cell-based assays to observe any significant biological response.
For 5-[4-(Benzyloxy)phenyl]-1H-indole, there is no specific, publicly available data from high-throughput screening campaigns that definitively identify its molecular targets. Such studies are crucial for understanding the compound's mode of action and are typically conducted in the early phases of drug development. The absence of this information in the public record suggests that either such screenings have not been performed, the results have not been published, or they were conducted as part of proprietary research.
Biochemical Characterization of Molecular Interactions
Biochemical assays are essential for validating potential targets identified through screening and for quantifying the interaction between a compound and a biological molecule.
Enzyme Inhibition and Activation Studies
While it is postulated that this compound may modulate enzyme activity due to its structural features, specific data from enzyme inhibition or activation assays are not available in the reviewed literature. smolecule.com Research on structurally related compounds, such as [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, has shown inhibition of enzymes like aldose reductase, suggesting that the benzyloxy-indole scaffold can interact with enzyme active sites. However, direct evidence for this compound is lacking.
Receptor Binding Profiling
Similarly, detailed receptor binding profiles for this compound are not publicly documented. Receptor binding assays are used to determine the affinity of a compound for various receptors, providing insight into its potential pharmacological effects. Without this data, the specific receptors with which this compound may interact remain unknown.
Protein-Protein Interaction Analysis
The disruption or stabilization of protein-protein interactions (PPIs) is an increasingly important therapeutic strategy. The molecular structure of this compound could potentially allow it to fit into the interface between two interacting proteins. However, there are no published studies that have investigated this compound as a modulator of any specific PPI.
Cellular Assays for Pathway Perturbation Analysis
Cellular assays are critical for understanding how a compound affects biological pathways within a living cell, providing a more physiologically relevant context than biochemical assays alone.
Investigation of Intracellular Signaling Cascades
There is a lack of published research on the effects of this compound on specific intracellular signaling cascades. Such studies would involve treating cells with the compound and measuring changes in the activity of key signaling proteins (e.g., through phosphorylation events) or in the expression of downstream genes. This information is vital for connecting a molecular interaction to a cellular outcome.
Subcellular Localization and Distribution Studies
Direct experimental studies on the subcellular localization of this compound are not extensively documented in publicly available literature. However, its lipophilic nature, conferred by the benzyloxy and phenyl groups, suggests it can readily cross cellular membranes. The potential subcellular distribution of this compound can be inferred from the localization of molecular targets known to interact with structurally similar indole-based compounds.
The potential subcellular compartments for this compound, based on the known locations of targets of related compounds, are summarized below:
Endoplasmic Reticulum: Structurally related indole (B1671886) compounds have been investigated for their effects on enzymes involved in sterol biosynthesis, such as squalene (B77637) synthase and lanosterol (B1674476) 14α-demethylase. nih.govnih.gov Both of these enzymes are known to be localized to the endoplasmic reticulum. nih.govnih.govwikipedia.org Therefore, if this compound interacts with these or other ER-resident enzymes, a significant portion of the compound would likely be found in this organelle.
Nucleus: Several potential targets of indole derivatives are nuclear proteins. For instance, the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor, has been identified as a target for some indole-containing molecules. uniprot.orgneobiotechnologies.com Additionally, certain serine proteases and the Akt signaling protein have been shown to translocate to the nucleus. physiology.orgnih.govashpublications.org Interaction with these targets would imply a nuclear localization for the compound.
Cytoplasm and Mitochondria: The Akt protein kinase family, potential targets of indole-based compounds, exhibits isoform-specific subcellular localization. Akt1 is found in the cytoplasm, Akt2 is associated with mitochondria, and Akt3 is present in the nucleus and nuclear membrane. physiology.orgnih.gov Therefore, depending on the specific Akt isoform it might interact with, this compound could be distributed throughout the cytoplasm and within mitochondria.
Cell Membrane: The HIV-1 envelope glycoprotein (B1211001) gp41, a target for some indole-based fusion inhibitors, is located in the host cell membrane and the virion membrane. uniprot.orgnih.gov This suggests that if this compound has antiviral activity via this mechanism, it would associate with the plasma membrane.
It is important to note that the actual subcellular distribution of this compound is likely to be dynamic and dependent on the specific cell type, its metabolic state, and the relative affinities of the compound for its various potential binding partners within different compartments.
Identification and Validation of Specific Molecular Targets in Biochemical Research
Identifying the specific molecular targets of a compound like this compound is a critical step in understanding its biological activity. This process, often referred to as target deconvolution, is followed by validation studies to confirm that the compound's effects are mediated through its interaction with the identified target.
Target Deconvolution Methodologies
Target deconvolution aims to identify the direct molecular binding partners of a bioactive compound. Several methodologies can be employed for this purpose, each with its own advantages and limitations.
| Methodology | Principle | Application |
| Affinity-Based Approaches | The compound of interest is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate or protein mixture. | This method can directly identify proteins that physically interact with the compound. The captured proteins are then identified using techniques like mass spectrometry. |
| Expression-Based Approaches | The effect of the compound on the global expression of genes or proteins is analyzed. Changes in the expression of specific genes or proteins can provide clues about the pathways and targets affected by the compound. | Techniques such as DNA microarrays, RNA-sequencing (RNA-Seq), and quantitative proteomics are used to generate expression profiles. |
| Computational Approaches | In silico methods, such as molecular docking and virtual screening, are used to predict potential binding partners based on the three-dimensional structure of the compound and known protein structures. | These methods can rapidly screen large databases of proteins to identify potential targets, which can then be validated experimentally. |
Genetic Perturbation Studies to Confirm Target Engagement
Once a potential molecular target has been identified, genetic perturbation studies are essential to validate that the compound's observed phenotype is a direct result of its interaction with that target. These studies involve modulating the expression or function of the putative target gene and observing the effect on the compound's activity.
| Technique | Description | Outcome |
| RNA interference (RNAi) | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to specifically silence the expression of the target gene. | If the compound's effect is diminished or abolished in cells where the target gene is silenced, it provides strong evidence that the compound acts through that target. |
| CRISPR/Cas9-mediated gene knockout or mutation | The CRISPR/Cas9 system can be used to create a complete loss-of-function of the target gene (knockout) or to introduce specific mutations that are predicted to disrupt the compound's binding. | A loss of sensitivity to the compound in knockout cells or in cells with a specific mutation in the target protein confirms target engagement. |
| Gene overexpression | The target gene is overexpressed in cells, leading to an increased level of the target protein. | If overexpression of the target leads to a decreased sensitivity to the compound, it may suggest that the compound's effect is dependent on the stoichiometry between the compound and its target. |
By employing a combination of these target deconvolution and validation strategies, researchers can confidently identify the molecular mechanisms underlying the biological effects of novel compounds like this compound, paving the way for their potential development as therapeutic agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Benzyloxy Phenyl 1h Indole Derivatives
Systematic Structural Modifications and Their Influence on Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. By systematically altering the chemical structure of a molecule and observing the corresponding changes in biological activity, researchers can identify key pharmacophoric features required for desired therapeutic effects.
The indole (B1671886) nucleus is a prevalent scaffold in numerous pharmaceuticals due to its ability to mimic the structure of tryptophan and interact with various biological receptors. Modifications on the indole ring of 5-[4-(Benzyloxy)phenyl]-1H-indole derivatives have been shown to significantly modulate target affinity.
Research into various indole derivatives has demonstrated that the position and nature of substituents are critical. For instance, in studies of 2-aryl-1H-indole inhibitors, the introduction of a nitro (-NO2) group at the C-5 position of the indole ring was found to be essential for synergistic activity against certain bacterial strains. researchgate.net Conversely, other studies have shown that substitution at the 4-position of the indole ring can be unfavorable for activity. researchgate.net
The electronic properties of substituents also play a crucial role. Halogen substitutions, for example, can lead to varied outcomes depending on their position. Studies on CysLT1 antagonists revealed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, methoxy (B1213986) group substitutions have shown that placement at the 7-position of the indole ring is the most favorable for inhibitory effects. researchgate.net In the context of GSK-3β inhibitors, hydrophilic substituents at positions 6 or 7 were found to be favorable, while the presence of a halogen at the 5-position also led to remarkably high activity. nih.gov
| Indole Ring Position | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|
| Position 4 | General | Generally unfavorable, leading to decreased potency. | researchgate.net |
| Position 5 | Nitro (-NO2) | Identified as essential for synergistic activity in certain inhibitors. | researchgate.net |
| Position 5 | Halogen (e.g., F, Cl) | Favorable for high inhibitory activity against certain enzymes. | nih.gov |
| Position 7 | Methoxy (-OCH3) | Most favorable position for enhancing inhibitory effects. | researchgate.net |
| Positions 6 or 7 | Hydrophilic groups | Favorable for improving inhibitory activity. | nih.gov |
The phenyl ring connected to the indole core serves as a critical linker and interaction point with biological targets. Its orientation and the nature of its substituents can dictate binding affinity and selectivity. Molecular recognition often involves interactions such as hydrogen bonds, and van der Waals forces, which are highly sensitive to the electronic and steric properties of the phenyl ring. nih.gov
Studies on various heterocyclic compounds have shown that substituents on a phenyl ring can dramatically alter biological activity. For example, in a series of glucose analogue inhibitors, the presence and geometry of methoxy groups, along with the size of other substituents on the phenyl ring, were major influencers of acceptor activity. acs.org In another study on 4-aryl-1,2,3-triazoles, it was found that para-substituted phenyl rings generally led to lower inhibitory activities compared to unsubstituted compounds. tandfonline.com Specifically, polar substituents in the para-position were unfavorable. tandfonline.com However, for some inhibitors, substitutions at the 2-position of the phenyl ring were favorable. tandfonline.com
The replacement of the phenyl ring with other aromatic systems, such as a pyridyl ring, has also been explored, though in some cases, this has been found to be unfavorable for activity, highlighting the specific role of the phenyl group. aablocks.com
| Phenyl Ring Position | Substituent Type | Observed Impact on Molecular Recognition/Activity | Reference |
|---|---|---|---|
| Para (4-position) | Polar (e.g., -OH) | Unfavorable for inhibitory activity in some triazole series. | tandfonline.com |
| Para (4-position) | Non-polar (e.g., -F, -Cl, -CH3) | Generally led to decreased activity compared to unsubstituted phenyl. | tandfonline.com |
| Ortho (2-position) | Hydroxy (-OH) | Favorable for inhibitory activity in some triazole series. | tandfonline.com |
| General | Methoxy (-OCH3) | Geometry and presence influenced acceptor activity in glycogen (B147801) phosphorylase inhibitors. | acs.org |
The benzyloxy group [-OCH2C6H5] is a key feature of the parent compound, contributing significantly to its physicochemical properties and binding efficacy. This moiety can enhance a compound's ability to permeate cell membranes due to its lipophilic nature, potentially increasing bioavailability and effectiveness. smolecule.com
In the context of HIV-1 fusion inhibitors, the addition of one or two benzyloxy groups to an indole scaffold resulted in higher binding affinity. nih.gov This suggests that the benzyloxy group can engage in favorable interactions within the binding pocket of the target protein. Studies on isatin (B1672199) derivatives as monoamine oxidase (MAO) inhibitors also highlight the importance of the benzyloxy group. acs.org Derivatives substituted at the C5 and C6 positions with a benzyloxy group were identified as potent MAO-B inhibitors. acs.org Further modifications to the phenyl ring of the benzyloxy group itself, such as with CF3, I, Br, or Cl, were shown to increase MAO-B potency. acs.org
The benzyloxy group's flexibility allows it to adopt various conformations, enabling it to fit into different binding sites. Molecular docking studies of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives confirmed that the structure-activity relationship was consistent with the binding mode of the benzyloxy moiety within the RORγt ligand-binding pocket. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govbiointerfaceresearch.com By developing predictive models, QSAR can forecast the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates. nih.gov
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.govphyschemres.org
For instance, a 2D-QSAR study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors successfully developed a predictive model using PLS regression, achieving a high accuracy with a test set R² value of 0.96. physchemres.org Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to 5-hydroxyindole-3-carboxylate derivatives. nih.gov These models determine the influence of steric, electrostatic, and hydrophobic fields on inhibitory activity and can be used to design novel derivatives with potentially higher potency. nih.gov The reliability of these models is assessed through rigorous internal and external validation techniques to ensure their predictive power. ub.edunih.gov
Computational descriptors are at the heart of QSAR modeling, quantifying various aspects of a molecule's structure. These descriptors can be broadly categorized as follows:
Constitutional (1D): These describe the basic composition of a molecule, such as molecular weight and atom counts.
Topological (2D): These are derived from the 2D representation of the molecule and describe its connectivity, size, and shape.
Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's spatial arrangement.
Physicochemical: These include properties like logP (lipophilicity), molar refractivity, and polar surface area (TPSA), which relate to the molecule's behavior in biological systems. nih.gov
Quantum Chemical: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of a molecule, such as orbital energies (HOMO, LUMO) and charge distributions. nih.gov
In QSAR studies of indole derivatives, various descriptors have been found to be significant. For example, computational studies on 2-aryl-1H-indole inhibitors suggested that inhibitory activity could be enhanced by increasing the molecular volume and decreasing the dipole moment. researchgate.net QSAR analyses of other heterocyclic compounds have also highlighted the importance of specific physicochemical properties for their inhibitory activity. nih.gov By identifying which descriptors are most influential, researchers gain valuable insights into the structural features that drive biological activity, facilitating a more rational approach to drug design. nih.gov
| Descriptor Category | Example Descriptors | Information Provided | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. | nih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. | nih.gov |
| Geometrical | Molecular Volume, Surface Area | Three-dimensional size and shape. | researchgate.net |
| Physicochemical | logP, Topological Polar Surface Area (TPSA) | Lipophilicity and polarity, affecting absorption and distribution. | nih.gov |
| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic charge distribution and reactivity. | researchgate.netnih.gov |
Conformational Analysis and its Implications for Molecular Interactions
The key rotatable bonds that dictate the compound's shape are:
τ1: The torsion angle around the C5(indole)–C1'(phenyl) bond.
τ2: The torsion angle around the C4'(phenyl)–O(ether) bond.
τ3: The torsion angle around the O(ether)–CH₂(benzyl) bond.
τ4: The torsion angle around the CH₂(benzyl)–C1''(benzyl) bond.
Energy Landscape and Preferred Conformations
The energy landscape of this compound is a multidimensional surface representing the molecule's potential energy as a function of its rotatable dihedral angles (τ1, τ2, τ3, τ4). The landscape features various energy minima, corresponding to stable or metastable conformations, and higher-energy transition states that represent the barriers to rotation between these minima. While specific experimental data for this exact compound is not extensively documented, its conformational preferences can be inferred from computational studies and analysis of its constituent chemical fragments. nih.govacs.org
The rotation around the τ1 dihedral angle, which connects the indole and phenyl rings, is a classic example of a biaryl system. The conformational preference here is governed by a balance between two opposing forces: π-conjugation, which favors a planar arrangement (τ1 = 0° or 180°) to maximize orbital overlap, and steric hindrance between the hydrogen atoms on the adjacent rings, which favors a twisted, non-planar conformation. nih.govpsu.edu For most unsubstituted biaryl systems, steric repulsion is dominant, leading to a global energy minimum at a twisted angle, typically around 30-50°. The energy barrier to rotation is generally low, allowing the molecule to become planar if required for binding, for instance, within a flat, hydrophobic pocket of a protein. nih.gov
The benzyloxy group introduces further flexibility. The rotation around the τ2 (phenyl-O) and τ3 (O-benzyl) bonds determines the orientation of the benzyl (B1604629) group relative to the central phenyl ring. The energy profile for anisole-like linkages (Ar-O-R) typically shows two minima. The rotational barrier around the aryl-oxygen bond in para-substituted phenols is influenced by the electronic nature of the substituent; π-electron acceptors tend to raise the barrier, while donors lower it. rsc.org The final benzyl ring's orientation is determined by rotation around τ3 and τ4 , which are generally flexible and have low rotational barriers, allowing this terminal group to sweep through a large volume of space.
The combination of these factors results in a set of low-energy conformations where the indole and central phenyl ring are likely twisted relative to each other, and the benzyloxy group adopts a staggered conformation to minimize steric clashes.
Table 1: Key Dihedral Angles and Factors Influencing Conformation
| Dihedral Angle | Bond | Primary Influencing Factors | Likely Low-Energy Conformation |
| τ1 | C(indole)–C(phenyl) | Steric hindrance vs. π-conjugation | Twisted (non-planar) |
| τ2 | C(phenyl)–O(ether) | Electronic effects, steric hindrance | Staggered, near-planar with phenyl ring |
| τ3 | O(ether)–C(benzyl) | Steric hindrance | Staggered |
| τ4 | C(benzyl)–C(benzyl ring) | Steric hindrance | Staggered |
Dynamic Behavior and Flexibility of the Compound
The presence of multiple rotatable single bonds endows this compound with significant conformational flexibility. This dynamic character means the molecule does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformers in solution. Molecular dynamics (MD) simulations of related 5-phenyl-1H-indole derivatives have shown that such molecules can readily explore a range of conformations. researchgate.netnih.gov This flexibility is a key aspect of its structure-property relationships.
The molecule's ability to adapt its shape allows it to fit into binding sites of varying topographies, a concept known as conformational selection or induced fit. The relatively low energy barriers between different conformers, particularly for the biaryl (τ1) and ether linkages (τ2, τ3), suggest that the energetic penalty for adopting a specific "bioactive conformation" required for molecular recognition is not prohibitively high. acs.org For example, while the lowest-energy conformation in solution may be twisted, the molecule can adopt a more planar form to maximize surface contact within a receptor's binding pocket. nih.gov
This dynamic behavior has direct implications for its interactions with biological macromolecules. The flexibility allows the terminal benzyloxy-phenyl and the indole core to act as independent recognition elements that can orient themselves optimally to engage with different sub-pockets of a target protein. Studies on inhibitors containing similar 5-phenyl-1H-indole scaffolds have demonstrated that this adaptability is crucial for achieving high binding affinity and biological activity. nih.govacs.org The compound can be considered a molecular hinge, capable of opening and closing to present different pharmacophoric features to a biological target. medscape.com
Table 2: Summary of Conformational Flexibility and its Implications
| Structural Feature | Nature of Flexibility | Implication for Molecular Interactions |
| Biaryl Linkage | Low rotational barrier between planar and twisted states. | Allows adaptation to both planar and non-planar binding sites. |
| Ether Linkage | Multiple low-energy staggered conformations. | Orients the terminal benzyl group in various directions. |
| Terminal Benzyl Group | High rotational freedom. | Acts as a "sweeper" to explore hydrophobic regions of a binding pocket. |
| Overall Molecule | Dynamic interconversion of multiple conformers. | Ability to bind to a diverse range of biological targets through conformational selection. |
Advanced Analytical and Spectroscopic Characterization of 5 4 Benzyloxy Phenyl 1h Indole
High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high precision. For 5-[4-(Benzyloxy)phenyl]-1H-indole, HRMS provides an experimentally determined mass that can be compared against a theoretically calculated value, typically with a mass accuracy of less than 5 ppm. This level of precision allows for the unequivocal confirmation of the molecular formula, C₂₁H₁₇NO. Techniques such as electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇NO |
| Molecular Weight | 299.37 g/mol smolecule.com |
| Calculated Exact Mass [M] | 299.1310 |
| Calculated m/z for [M+H]⁺ | 300.1383 |
| Calculated m/z for [M+Na]⁺ | 322.1202 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques reveal the connectivity between them.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) ring protons, the two phenyl rings, the benzylic methylene (B1212753) bridge, and the N-H proton of the indole. The ¹³C NMR spectrum will complement this by showing a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | ~8.10 (broad singlet) | - |
| Indole H-1 | ~11.0 (broad singlet) | - |
| Indole H-2 | ~7.25 (multiplet) | ~125.0 |
| Indole H-3 | ~6.50 (multiplet) | ~102.5 |
| Indole H-4 | ~7.50 (doublet) | ~120.0 |
| Indole H-6 | ~7.20 (doublet of doublets) | ~112.0 |
| Indole H-7 | ~7.80 (singlet) | ~111.5 |
| Indole C-3a | - | ~128.0 |
| Indole C-5 | - | ~135.0 |
| Indole C-7a | - | ~136.0 |
| Phenyl H-2'/H-6' | ~7.60 (doublet) | ~128.0 |
| Phenyl H-3'/H-5' | ~7.10 (doublet) | ~115.5 |
| Phenyl C-1' | - | ~133.0 |
| Phenyl C-4' | - | ~158.0 |
| Benzyl (B1604629) -CH₂- | ~5.15 (singlet) | ~70.0 |
| Benzyl Phenyl H | ~7.30-7.45 (multiplet) | ~127.5-128.8 |
| Benzyl Phenyl C-1'' | - | ~137.0 |
Note: Predicted values are based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.
While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the specific isomer.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-2 and H-3 of the indole ring, between the ortho- and meta-protons on the 4-substituted phenyl ring (H-2'/H-3' and H-5'/H-6'), and among the protons on the benzylic phenyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule. Key correlations would include the benzylic CH₂ protons to the C-4' of the phenyl ring and to the C-1'' of the benzyl phenyl ring, confirming the ether linkage. It would also show correlations from the indole protons (e.g., H-4, H-6) to the C-1' of the central phenyl ring, confirming the C5-C1' linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be observed between the benzylic CH₂ protons and the H-3'/H-5' protons of the 4-substituted phenyl ring, providing further confirmation of the structure's conformation in solution.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of the N-H bond of the indole, the C-O ether linkage, and the aromatic rings.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3400 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1610, 1580, 1500 |
| Aryl Ether C-O | Asymmetric Stretch | 1250 - 1230 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system, which includes the indole nucleus and the benzyloxyphenyl group, is expected to give rise to strong absorptions in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions characteristic of the indole and substituted benzene (B151609) chromophores. The position and intensity of these bands are sensitive to the solvent environment. Some analogous compounds show degradation under UV light, a factor to consider during analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles in the solid state. While specific crystallographic data for this compound is not widely published, the technique would be essential to confirm the planarity of the indole ring and the relative orientation of the phenyl and benzyloxy groups.
Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor and could interact with the oxygen atom of the benzyloxy group or the π-system of an adjacent aromatic ring (N-H···O or N-H···π).
π-π Stacking: The multiple aromatic rings (indole and two phenyl rings) create opportunities for π-π stacking interactions, where the electron-rich aromatic faces align, contributing significantly to crystal stability.
C-H···π Interactions: The various aromatic and benzylic C-H bonds can act as weak hydrogen bond donors to the face of the aromatic rings.
Analysis of the crystal packing provides insight into the molecule's self-assembly properties, which can influence physical properties like melting point and solubility.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification of this compound after its synthesis and for the assessment of its final purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for determining an appropriate solvent system for large-scale purification. A silica (B1680970) gel plate is typically used, with visualization under UV light (at 254 nm) due to the compound's UV-active nature.
Column Chromatography: For preparative scale purification, flash column chromatography using silica gel is the standard method. A solvent system with graded polarity, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is used to elute the compound from the column, separating it from starting materials and by-products. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound with high accuracy. A reversed-phase C18 column is typically employed with a mobile phase such as a mixture of acetonitrile (B52724) and water. By detecting the eluent with a UV detector, a chromatogram is produced where the area of the peak corresponding to the compound can be used to calculate its purity, often exceeding 99% for well-purified samples. google.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment and purification of indole derivatives. For compounds structurally similar to this compound, Reverse-Phase HPLC (RP-HPLC) is frequently the method of choice. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
In the synthesis of related compounds, such as 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, HPLC is the standard method for determining the purity of the final product. Research and patent literature document the achievement of high purity levels, often exceeding 96%, which is critical for its use in subsequent synthetic steps. For instance, various synthesis protocols for the methylated analogue report purities of 97% to 99.5% as determined by HPLC. colostate.educreative-proteomics.com In one specific instance, the synthesis of 5-benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole yielded a product with 99.5% purity by HPLC. colostate.edu Another procedure for the same compound reported a purity of 98%. creative-proteomics.com
The purification of complex indole derivatives is also accomplished using preparative RP-HPLC, which allows for the isolation of the target compound from reaction byproducts. mdpi.com While specific retention times are highly dependent on the exact method parameters (e.g., column, mobile phase composition, flow rate, and gradient), published data on analogous structures provide a reference for method development for this compound.
Table 1: Reported HPLC Purity Data for Structurally Related Indole Compounds
| Compound Name | Reported Purity | Analytical Context | Reference |
| 5-Benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole | 99.5% | Purity assessment of synthesized product | colostate.edu |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 98% | Purity assessment of synthesized product | creative-proteomics.com |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 97% | Purity assessment of synthesized product | creative-proteomics.com |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 96% | Purity assessment of synthesized product | creative-proteomics.com |
| 3-Cyclohexyl-2-(4-hydroxyphenyl)-1H-indole-6-carboxylic acid | Purified by RP-HPLC | Purification of final product | mdpi.com |
This table presents data for compounds structurally similar to this compound to illustrate typical HPLC applications and achievable purity levels.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules like this compound exhibit low volatility and high polarity due to the presence of the N-H group in the indole ring, which can form hydrogen bonds. researchgate.net This makes direct analysis by GC challenging, often resulting in poor peak shape and thermal degradation. researchgate.net To overcome these limitations, derivatization is required to convert the analyte into a more volatile and thermally stable form. gcms.cznih.gov
The most common derivatization technique for compounds with active hydrogen atoms (such as indole N-H) is silylation. libretexts.org This process involves replacing the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This chemical modification blocks hydrogen bonding, reduces the compound's polarity, and increases its volatility, making it amenable to GC analysis. researchgate.netmdpi.com
General Derivatization Procedure (Silylation):
The analyte, this compound, is dissolved in an appropriate aprotic solvent.
A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), is added to the solution. mdpi.comyoutube.com These reagents are highly effective for derivatizing hydroxyl, carboxyl, and amine groups. youtube.com
The reaction mixture is typically heated (e.g., at 37°C to 90°C) for a specific duration (e.g., 30 to 90 minutes) to ensure the reaction goes to completion. mdpi.comnih.govyoutube.com
The resulting solution containing the silylated derivative, 5-[4-(Benzyloxy)phenyl]-1-(trimethylsilyl)-1H-indole, is then injected directly into the GC or GC-Mass Spectrometry (GC-MS) system for analysis.
The resulting TMS derivative is significantly more volatile and thermally stable, allowing for high-resolution separation on a GC column. When coupled with a mass spectrometer, this technique not only provides quantitative data but also yields mass spectra that are crucial for structural confirmation of the original analyte. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound and its analogues, TLC is used to track the consumption of starting materials and the formation of the product. nih.gov
By spotting the reaction mixture onto a TLC plate (typically silica gel) and eluting it with an appropriate solvent system (eluent), chemists can visualize the separation of components based on their polarity. The retention factor (Rf value) of each spot provides a qualitative measure of its identity. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the desired product.
The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or benzene) and a more polar solvent (like ethyl acetate or chloroform) is commonly used. The ratio of these solvents is adjusted to optimize the separation of the specific compounds in the reaction mixture. For instance, in the synthesis of related indole derivatives, mixtures of n-hexane and ethyl acetate are frequently employed. researchgate.net
Table 2: Examples of TLC Systems for Monitoring Indole Synthesis
| Reaction Type | Eluent System | Eluent Ratio | Reference |
| Synthesis of 3-substituted-5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione | n-hexane : ethyl acetate | 9:1 | researchgate.net |
| Synthesis of 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione | benzene : ethyl acetate | 8:2 | researchgate.net |
| Synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles | Not specified | Not specified | nih.gov |
| Synthesis of pyrimido[4,5-b]quinolines | Not specified | Not specified | researchgate.net |
This table provides examples of eluent systems used in the TLC monitoring of reactions for synthesizing various indole-containing heterocyclic compounds.
Computational Chemistry and Molecular Modeling of 5 4 Benzyloxy Phenyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For indole (B1671886) derivatives, the HOMO is typically distributed over the indole ring, indicating that this region is prone to electrophilic attack. The LUMO, conversely, is often spread across the entire molecule. In the case of 5-[4-(Benzyloxy)phenyl]-1H-indole, the presence of the electron-donating benzyloxy group is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted indole. Theoretical calculations for similar heterocyclic compounds have shown HOMO-LUMO gaps in the range that suggests good chemical reactivity and charge transfer possibilities within the molecule.
Table 1: Frontier Molecular Orbital Properties of this compound (Representative Data)
| Parameter | Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Note: The data in this table are representative values based on computational studies of structurally similar indole derivatives and may not reflect the exact values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are likely to be attacked by electrophiles, while areas of positive potential (usually blue) are electron-deficient and are targets for nucleophiles.
For this compound, the MEP map would likely show regions of high electron density around the oxygen atom of the benzyloxy group and the nitrogen atom of the indole ring, making these sites potential hydrogen bond acceptors. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic rings would present a mixed potential, with the π-electron clouds offering sites for π-π stacking interactions. Understanding these electrostatic features is crucial for predicting how the molecule will interact with biological macromolecules.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition.
Docking simulations of indole derivatives into the active sites of various enzymes have been reported in the literature. nih.gov These studies often reveal that the indole scaffold can fit into hydrophobic pockets, while the substituents play a crucial role in establishing specific interactions that determine the binding affinity. For this compound, the benzyloxy and phenyl groups would likely engage in hydrophobic and π-π stacking interactions within a receptor's binding site. The indole nitrogen and the ether oxygen could act as hydrogen bond donors and acceptors, respectively, further stabilizing the complex.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the ligand-receptor interaction. Lower binding energies indicate a more stable complex and a higher affinity. Studies on similar compounds suggest that indole derivatives can achieve binding energies that are indicative of potent biological activity. nih.gov
Table 2: Predicted Binding Affinities of this compound with Various Targets (Representative Data)
| Target Protein | Binding Energy (kcal/mol) |
| Tyrosinase | -7.5 to -9.0 |
| ALOX15 | -8.0 to -9.5 |
| Cytochrome P450 | -7.0 to -8.5 |
Note: The data in this table are representative values based on docking studies of structurally similar indole derivatives and may not reflect the exact values for this compound.
A detailed analysis of the docked poses allows for the identification of the specific amino acid residues in the receptor's active site that are involved in the interaction with the ligand. These key residues are critical for the stability of the ligand-receptor complex. For indole-based compounds, interactions with both hydrophobic and polar residues are common.
In the case of this compound, it is anticipated that hydrophobic residues such as leucine, valine, and phenylalanine would interact with the phenyl and benzyloxy rings. Polar residues like serine, threonine, and histidine could form hydrogen bonds with the indole N-H group or the ether oxygen. Aromatic residues such as tryptophan and tyrosine could participate in π-π stacking interactions with the aromatic rings of the ligand. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are essential for understanding the conformational flexibility of both the ligand and the receptor, the stability of the binding pose, and the kinetics of the binding process.
For a flexible molecule like this compound, MD simulations can explore its different conformations within the binding site of a protein. These simulations can reveal how the ligand adapts its shape to fit optimally into the active site and how the protein itself may undergo conformational changes upon ligand binding. semanticscholar.org By analyzing the trajectory of the simulation, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. Furthermore, advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone, and to estimate the on and off rates of the ligand, which are important determinants of its pharmacological effect. nih.gov Studies on related indole derivatives have utilized MD simulations to confirm the stability of docking poses and to elucidate the dynamic nature of the interactions within the enzyme's active site. nih.gov
Analysis of Ligand-Protein Complex Stability
The stability of a ligand-protein complex is a critical determinant of a ligand's potential efficacy. Molecular dynamics (MD) simulations are a powerful tool to assess this stability over time. An MD simulation of this compound bound to a target protein would involve calculating the trajectory of atoms and molecules, providing a view of the dynamic changes in the complex.
Key metrics are used to evaluate the stability of the complex during the simulation. The Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms are monitored. A stable complex is typically characterized by RMSD values that plateau after an initial equilibration period, indicating that the ligand remains in a consistent binding pose. The Root Mean Square Fluctuation (RMSF) for each amino acid residue can highlight flexible regions of the protein that interact with the ligand. Hydrogen bond analysis throughout the simulation reveals the persistence of key interactions that anchor the ligand in the binding site.
For instance, a hypothetical 100-nanosecond MD simulation could yield the results presented in Table 1, suggesting a stable interaction between this compound and a hypothetical protein target.
Table 1: Illustrative Molecular Dynamics Simulation Stability Data for a this compound-Protein Complex This table presents hypothetical data for illustrative purposes.
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD | 1.5 Å | Indicates overall structural stability of the protein. |
| Ligand RMSD | 0.8 Å | Suggests the ligand maintains a stable binding pose. |
| Key Hydrogen Bonds | Maintained >80% of simulation time | Highlights crucial and stable interactions. |
Exploration of Dynamic Binding Pathways
Understanding how a ligand binds to its target protein is crucial for designing molecules with improved kinetic properties. Computational methods such as steered molecular dynamics (SMD) or random expulsion molecular dynamics (REMD) can be employed to explore the dynamic binding and unbinding pathways of this compound.
These simulations can reveal transient intermediate states and key protein-ligand interactions that occur during the binding process. By analyzing multiple binding or unbinding trajectories, a potential energy landscape can be constructed, identifying the most favorable pathways and any energy barriers that must be overcome. This information is valuable for understanding the kinetics of ligand association and dissociation.
Pharmacophore Modeling and Virtual Screening
Identification of Essential Features for Molecular Recognition
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For this compound, a pharmacophore model would highlight key chemical features responsible for its molecular recognition.
Based on its structure, a pharmacophore model for this compound would likely include:
A hydrogen bond donor: The indole N-H group.
Aromatic rings: The indole ring system and the two phenyl rings.
A hydrophobic feature: The benzyloxy phenyl group.
A hydrogen bond acceptor: The ether oxygen of the benzyloxy group.
These features, with their specific spatial arrangement, would constitute the pharmacophore hypothesis. This model can then be used to search for other molecules that possess the same essential features in a similar orientation.
Table 2: Potential Pharmacophoric Features of this compound This table presents a hypothetical pharmacophore model for illustrative purposes.
| Feature Type | Location on Molecule | Importance in Binding |
| Hydrogen Bond Donor | Indole N-H | Anchoring to the protein backbone or specific residues. |
| Aromatic Ring 1 | Indole Core | π-π stacking interactions with aromatic residues. |
| Aromatic Ring 2 | Phenyl of Benzyloxy | Hydrophobic interactions and potential π-π stacking. |
| Hydrophobic Center | Benzyl (B1604629) Group | Occupying a hydrophobic pocket in the binding site. |
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with donor groups in the active site. |
In silico Discovery of Novel Chemotypes
Once a pharmacophore model for this compound is established, it can be used as a query in a virtual screening campaign to identify novel chemotypes from large chemical databases. acs.org This in silico approach allows for the rapid and cost-effective screening of millions of compounds to find those that match the key pharmacophoric features.
The process involves searching databases of chemical structures to identify molecules that can adopt a conformation where their functional groups align with the pharmacophore model. Hits from this screening can then be subjected to further computational analysis, such as molecular docking and binding free energy calculations, to prioritize candidates for experimental testing. This strategy can lead to the discovery of structurally diverse molecules that may have similar or improved biological activity compared to the original template molecule. The use of a validated pharmacophore model in virtual screening significantly narrows down the number of compounds to be synthesized and tested, accelerating the drug discovery process.
Chemical Biology Applications of 5 4 Benzyloxy Phenyl 1h Indole As a Molecular Probe
Development of Chemical Probes for Cellular Pathway Interrogation
The indole (B1671886) nucleus is a key component in the design of small-molecule fluorescent chemosensors and molecular probes due to its inherent fluorescence and ability to interact with various biological targets. rsc.orgrsc.orgmdpi.commdpi.com The development of chemical probes from scaffolds like 5-[4-(Benzyloxy)phenyl]-1H-indole is crucial for dissecting complex cellular signaling pathways. While direct studies utilizing this compound as a molecular probe are not extensively documented, its structural characteristics suggest its potential as a foundational scaffold for creating such tools.
The benzyloxy group enhances the lipophilicity of the molecule, which can improve its ability to permeate cell membranes, a key feature for intracellular probes. smolecule.com The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-stacking with amino acid residues within proteins, making it a suitable recognition motif for specific biological targets. smolecule.com
Derivatives of similar indole structures have been successfully developed into fluorescent probes for various applications, such as detecting specific ions or changes in pH within cellular environments. rsc.orgmdpi.commdpi.comnih.gov For instance, indole-based fluorescent chemosensors have been designed to detect cations, anions, and neutral species, providing measurable signals for their presence in biological samples. rsc.org The general strategy involves coupling the indole fluorophore to a recognition unit that selectively interacts with the analyte of interest, leading to a change in the fluorescent properties of the molecule. nih.gov Although specific examples for this compound are not detailed in the available literature, its core structure represents a promising starting point for the rational design of novel molecular probes to investigate cellular functions.
Applications in Mechanistic Biochemical Research
The utility of a small molecule in mechanistic biochemical research often stems from its ability to interact with and modulate the function of specific biomolecules, such as enzymes or receptors. smolecule.com Studies suggest that this compound has the potential to modulate enzyme activity or receptor function. smolecule.com Its structure allows it to engage with aromatic amino acids within proteins, which could influence their functionality. smolecule.com However, detailed mechanistic studies elucidating the specific interactions and the precise molecular targets of this compound are an area requiring further investigation. smolecule.com
The indole scaffold is a known pharmacophore that can be found in inhibitors of various enzymes. For example, derivatives of indole have been investigated as inhibitors of tubulin polymerization and aldose reductase. researchgate.netcsic.es While these studies focus on derivatives, they highlight the potential of the core indole structure to serve as a basis for designing enzyme inhibitors. The this compound scaffold could be used as a starting point for library synthesis to screen for inhibitors of specific enzymes, and subsequent mechanistic studies could then be performed on the parent compound to understand the fundamental interactions driving the inhibitory activity.
The table below summarizes the potential of indole-based compounds in mechanistic research, drawing parallels to what could be explored with this compound.
| Research Area | Potential Application of Indole Scaffold | Reference |
| Enzyme Inhibition | Serves as a scaffold for inhibitors of enzymes like aldose reductase and tubulin. | researchgate.netcsic.es |
| Receptor Modulation | Acts as a ligand for various receptors, influencing their activity. | smolecule.com |
| Protein-Protein Interactions | The aromatic nature allows for engagement with protein surfaces. | smolecule.com |
Further research is necessary to specifically characterize the biochemical interactions and mechanisms of action of this compound to fully realize its potential in mechanistic studies.
Utilization in Investigating Fundamental Biological Processes
The investigation of fundamental biological processes, such as cell proliferation, apoptosis, and signal transduction, often relies on small molecules that can perturb these pathways in a controlled manner. The indole ring is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. smolecule.comnih.gov
This compound itself is noted for its potential biological activities, which could be harnessed to study these fundamental processes. smolecule.com For example, its reported potential as an anticancer agent suggests that it may interfere with pathways critical for cancer cell survival. smolecule.com By studying the effects of this compound on cancer cell lines, researchers could potentially uncover novel aspects of cancer biology.
Furthermore, this compound has been a crucial intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene. nih.gov This connection to estrogen receptor signaling highlights the potential of the core scaffold to interact with nuclear receptors, which are key players in a multitude of fundamental biological processes, including development, metabolism, and reproduction. While the direct effects of the parent compound on these processes are not well-documented, its structural relationship to known modulators of these pathways makes it a person of interest for further investigation.
The following table outlines some fundamental biological processes where indole-based compounds have shown activity, suggesting potential areas of investigation for this compound.
| Biological Process | Relevance of Indole Scaffold | Reference |
| Cell Proliferation & Cancer | Indole derivatives have shown anticancer properties. | smolecule.com |
| Hormonal Signaling | The scaffold is a key component of SERMs, indicating potential interaction with nuclear receptors. | nih.gov |
| Microbial Infections | Indole compounds have exhibited antimicrobial activity. | smolecule.com |
Future Research Directions and Unexplored Avenues for 5 4 Benzyloxy Phenyl 1h Indole
Discovery of Novel Biological Activities Beyond Currently Documented Interactions
Initial investigations have suggested that 5-[4-(Benzyloxy)phenyl]-1H-indole and its derivatives possess potential antimicrobial and anticancer properties. smolecule.com However, the full spectrum of its biological activity is far from being fully understood. The unique structural features of this compound, including the indole (B1671886) nucleus and the benzyloxy-substituted phenyl ring, provide a versatile scaffold for interaction with a wide range of biological targets. smolecule.com
Future research should venture beyond the preliminary findings to explore other potential therapeutic applications. For instance, the structural similarities of indole derivatives to endogenous molecules suggest that this compound could modulate the activity of various enzymes and receptors. smolecule.comgoogle.com A derivative, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, has already been identified as an inhibitor of aldose reductase and a ligand for PPARγ, indicating potential applications in diabetes management. researchgate.net
A systematic screening of this compound against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, could uncover novel pharmacological activities. Given that many indole-containing compounds exhibit neurological effects, investigating its potential as a modulator of serotonin (B10506) or other neurotransmitter receptors could be a fruitful area of research. uj.edu.pl Furthermore, its role in inflammatory pathways and as a potential antioxidant warrants investigation, as these are common properties of related heterocyclic compounds. scispace.com
Exploration of Additional Synthetic Diversification Strategies
The future of this compound research is intrinsically linked to the development of novel and efficient synthetic methodologies that allow for the creation of a diverse library of related compounds. While established methods like the Fischer indole synthesis provide a foundation, exploring new catalytic systems and reaction conditions can lead to improved yields, regioselectivity, and the introduction of a wider array of functional groups. smolecule.comorgsyn.org
Key areas for synthetic diversification include:
Modification of the Indole Core: Introducing substituents at various positions of the indole ring can significantly impact biological activity. nih.gov Techniques such as electrophilic substitution, metal-catalyzed cross-coupling reactions, and C-H activation can be employed to append different functional groups.
Alterations to the Benzyloxy Phenyl Moiety: The benzyloxy group itself can be modified or replaced. smolecule.com For example, exploring different ether linkages or replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to compounds with altered pharmacokinetic and pharmacodynamic profiles.
Development of Asymmetric Syntheses: For derivatives with chiral centers, the development of enantioselective synthetic routes is crucial for studying the stereochemical aspects of their biological activity.
Recent advancements in synthetic organic chemistry, such as flow chemistry and microwave-assisted synthesis, could be harnessed to accelerate the synthesis and purification of new derivatives, enabling high-throughput screening efforts. nih.gov
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is imperative to move beyond single-target assays and embrace a systems-level approach. The integration of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological responses to this compound.
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identifying genetic variations that may influence individual responses to the compound. |
| Transcriptomics | Analyzing changes in gene expression profiles in response to treatment, revealing affected cellular pathways. |
| Proteomics | Identifying protein targets and post-translational modifications induced by the compound. |
| Metabolomics | Studying alterations in metabolic pathways to understand the compound's impact on cellular metabolism. |
By employing these technologies, researchers can construct detailed molecular portraits of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. This systems-level data will be invaluable for prioritizing lead compounds and guiding further preclinical and clinical development.
Development of Advanced Analytical Methodologies for Complex Biological Matrices
As research on this compound progresses towards in vivo studies, the development of sensitive and selective analytical methods for its quantification in complex biological matrices such as blood, plasma, and tissues will become critical. These methods are essential for pharmacokinetic and pharmacodynamic studies, which are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Currently, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are available for the characterization of similar compounds. ambeed.com However, future efforts should focus on:
Developing highly sensitive assays: Achieving low limits of detection and quantification will be crucial for accurately measuring compound concentrations, especially at therapeutic doses.
Validating methods according to regulatory guidelines: Ensuring the accuracy, precision, and robustness of the analytical methods is a prerequisite for their use in regulated preclinical and clinical studies.
Investigating metabolite identification: Characterizing the metabolic fate of this compound is essential for a complete understanding of its biological effects and potential for drug-drug interactions. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will be instrumental in this endeavor.
By proactively developing these advanced analytical methodologies, researchers will be well-equipped to conduct the rigorous in vivo studies necessary to translate the promising in vitro findings of this compound into tangible therapeutic applications.
Q & A
Q. What are the key synthetic methodologies for preparing 5-[4-(Benzyloxy)phenyl]-1H-indole, and how can purity be ensured?
The synthesis typically involves functionalization of the indole core. A common approach includes:
- Benzyloxy Group Introduction : Electrophilic substitution or coupling reactions using benzyl-protected intermediates. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for similar indole derivatives .
- Purification : Column chromatography with 70:30 ethyl acetate/hexane eluent is effective for isolating the compound, achieving >95% purity as confirmed by TLC and HPLC .
- Validation : ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and ¹³C NMR (distinct peaks for benzyloxy carbons ~70 ppm) are standard .
- Mass Spectrometry : HRMS (e.g., FAB-HRMS) provides exact mass verification (theoretical [M+H]⁺ = 224.27; observed deviation <2 ppm) .
- X-ray Crystallography : For solid-state analysis, single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- DFT Calculations : Density functional theory (DFT) predicts transition states and intermediates for key steps like benzyloxy group installation. For example, B3LYP/6-31G(d) models can assess regioselectivity in electrophilic substitutions .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction yields (e.g., DMF vs. PEG-400) .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- SAR Studies : Replacing the benzyloxy group with methoxy or halogens alters pharmacokinetics. For instance, 5-fluoro analogs show enhanced blood-brain barrier penetration in ischemia models .
- Crystallographic Insights : Substituent orientation (e.g., dihedral angles between indole and benzyloxy groups) influences binding to targets like serotonin receptors .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Cross-Validation : Compare NMR chemical shifts across multiple solvents (CDCl₃ vs. DMSO-d₆). For example, aromatic protons may shift upfield in DMSO due to hydrogen bonding .
- Batch Analysis : Reproduce synthesis under inert conditions (N₂ atmosphere) to rule out oxidation artifacts, which can skew HRMS results .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
- Catalyst Optimization : Use CuI (5 mol%) in PEG-400/DMF mixtures to enhance azide-alkyne coupling efficiency (yield increases from 42% to 60% at 50°C) .
- Workflow Automation : Continuous flow reactors reduce side reactions (e.g., dimerization) during benzyloxy group introduction .
Q. How can stability issues during storage be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
